6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Description
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-10(5)7(4)12/h2-4H,1H3,(H,9,11) |
InChI Key |
BJYSMYYDZUVTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives with β-Dicarbonyl Compounds
A prominent approach involves cyclocondensation reactions between amino-functionalized pyrazoles and cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone. This method, exemplified in studies by Portilla et al., employs reflux conditions or microwave irradiation to facilitate ring closure, yielding pyrazolo[1,5-a]pyrimidines with high efficiency (yields ranging from 87% to 95%) (Table 1).
| Reaction Scheme | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole + β-Dicarbonyl | Reflux or microwave, ethanol | 87–95 |
Mechanistically, the amino group on the pyrazole reacts with the carbonyl functionalities, forming an imine or enamine intermediate, which then undergoes intramolecular cyclization to produce the fused heterocycle.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization process, reducing reaction times from hours to minutes and enhancing yields. Castillo et al. demonstrated regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines via microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, emphasizing the method's efficiency and environmental friendliness (Table 2).
| Reaction Scheme | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-oxo-2-(2-arylhydrazinylidene) + pyrazole | Microwave, solvent-free | High |
Oxidative Halogenation for Functionalization at the 3-Position
Use of Potassium Persulfate and Sodium Halides
Post-cyclization, selective halogenation at the 3-position of the pyrazolo[1,5-a]pyrimidine core is achieved via oxidative halogenation using potassium persulfate (K₂S₂O₈) in the presence of sodium halides (NaI, NaBr, NaCl). This method, detailed by Moustafa et al., involves mild conditions and provides high regioselectivity, allowing the synthesis of halogenated derivatives such as 3-iodo, 3-bromo, or 3-chloro compounds (Table 3).
| Halogenating Agent | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sodium halide + K₂S₂O₈ | Mild heating, aqueous medium | Variable |
Mechanistic Insights
The process involves radical-mediated halogenation, where sulfate radicals generated from persulfate oxidize the halide ions to reactive halogen radicals, which then electrophilically attack the 3-position of the heterocycle.
Condensation of Pyrazole Intermediates with Electrophiles
Condensation with Aldehydes and Active Methylene Compounds
Further functionalization involves condensation reactions of the pyrazolo[1,5-a]pyrimidine core with aldehydes or malononitrile derivatives, often under basic or acidic conditions, to introduce various substituents at the 6- or 7-positions. This approach, as reported by Moustafa et al., enhances structural diversity and biological activity potential.
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine + aldehyde | Reflux, ethanol | 70–85 |
Example: Reaction with Benzylidene Malononitrile
Under microwave irradiation, the reaction of 5-amino-3-arylamino-1H-pyrazole derivatives with benzylidene malononitrile yields 6-methyl derivatives with high selectivity and yield (~90%), demonstrating the utility of this method for targeted modifications.
Summary of Synthetic Routes and Data Table
Notes on Practicality and Optimization
- Reaction Conditions: Mild temperatures and solvent-free or aqueous media are preferred to maximize yields and minimize environmental impact.
- Reagent Availability: Readily available reagents like sodium halides, potassium persulfate, and common aldehydes facilitate scalability.
- Yield Optimization: Microwave irradiation and solvent selection significantly improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Substituent Influence on Key Properties
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase thermal stability and electrophilic reactivity but may reduce solubility .
- Fused polycyclic systems (e.g., pyrido-pyrrolo-pyrazino-indole-diones) exhibit high melting points (>300°C) but poor solubility, limiting their application scope .
- Methyl and ethyl substituents improve lipophilicity, whereas dione groups enhance polarity, impacting solubility and crystallinity .
Key Observations :
- Ultrasound-assisted synthesis (e.g., KHSO₄ in water) offers energy efficiency and high yields for 5-methyl derivatives .
- Multi-component reactions (e.g., with aldehydes) enable structural diversity but may require optimization for specific substituents .
Physicochemical Properties
Table 3: Thermal and Solubility Data
Biological Activity
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family and is characterized by the following structural features:
- Molecular Formula : C7H8N4O2
- Molecular Weight : 168.16 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL .
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. This was evidenced by time-kill assays which confirmed bactericidal effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Assays : In vitro tests against several cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) revealed promising results. The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM depending on the cell line tested .
- Mechanism of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest. Notably, certain derivatives were found to inhibit topoisomerase II activity significantly, which is crucial for DNA replication and repair in cancer cells .
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of various enzymes:
- Cyclooxygenase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit COX-1 and COX-2 enzymes involved in inflammatory processes. This makes them candidates for anti-inflammatory drug development .
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Some studies have indicated that related compounds can inhibit DHODH, an enzyme critical in pyrimidine biosynthesis. This inhibition was linked to reduced proliferation in certain cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The most active derivative showed an MIC of 0.22 μg/mL and was effective in preventing biofilm formation.
Case Study 2: Anticancer Properties
In a comparative study involving various pyrazolo compounds against MCF-7 cells, one derivative displayed significant cytotoxicity with an IC50 value of 3.79 µM. This study highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for enhanced anticancer activity.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione, and how can reaction efficiency be improved?
The synthesis of this compound typically involves cyclocondensation reactions between pyrazole and pyrimidine precursors. For example, protocols for analogous pyrazolo[1,5-a]pyrimidine derivatives employ microwave-assisted synthesis to reduce reaction times and improve yields . To optimize efficiency, consider:
- Catalytic additives : Thiourea derivatives or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity and reduce side products .
- Solvent-free conditions : Minimizing solvent use improves atom economy and simplifies purification, as demonstrated in barbituric acid-based condensations .
- Statistical design of experiments (DoE) : Use factorial design to identify critical variables (temperature, molar ratios) and their interactions, reducing the number of trials required .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the methyl group at position 6 and the fused pyrimidine-dione system. For example, analogous compounds show characteristic downfield shifts for carbonyl groups (δ ~160-170 ppm in ¹³C NMR) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight with precision (e.g., observed [M+H]⁺ within 0.0003 Da of calculated values) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to confirm purity .
Q. How can researchers mitigate hazards during the synthesis and handling of this compound?
- Waste management : Segregate halogenated byproducts (if generated) and collaborate with certified waste treatment facilities to prevent environmental contamination .
- Safety protocols : Use inert atmospheres (N₂/Ar) for reactions involving reactive intermediates, and employ fume hoods for steps releasing volatile byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity challenges arise due to the compound’s fused heterocyclic system. Advanced approaches include:
- Directed C–H activation : Palladium-catalyzed arylation at position 7 using directing groups (e.g., pyrimidine N-oxides) to control site specificity .
- Electrophilic substitution : Utilize steric and electronic effects—electron-withdrawing groups on the pyrimidine ring direct electrophiles to the less hindered position 7 .
- Computational modeling : Pre-screen reaction pathways using DFT calculations to predict regioselectivity trends .
Q. How can contradictions in biological activity data for derivatives of this compound be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may stem from:
- Structural polymorphism : Use X-ray crystallography to verify if active/inactive derivatives exhibit different solid-state conformations .
- Solubility effects : Re-evaluate assays under varied pH or co-solvent conditions (e.g., DMSO vs. aqueous buffers) to account for bioavailability limitations .
- Metabolic instability : Perform stability studies in simulated biological matrices (e.g., liver microsomes) to identify rapid degradation pathways .
Q. What computational tools are recommended for predicting the reactivity and properties of novel derivatives?
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) combined with quantum chemical calculations (e.g., Gaussian, ORCA) can map plausible reaction mechanisms and transition states .
- COMSOL Multiphysics : Simulate mass transfer and kinetic parameters in continuous-flow syntheses to optimize reactor designs .
- Machine learning (ML) : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to predict properties like solubility or catalytic activity .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene) to reduce environmental impact .
- Catalytic recycling : Immobilize catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂) for easy recovery and reuse, minimizing metal waste .
- Energy efficiency : Adopt microwave or ultrasound irradiation to accelerate reactions and lower energy consumption compared to conventional heating .
Methodological Notes
- Experimental design : Prioritize DoE (e.g., Taguchi or Box-Behnken designs) over one-variable-at-a-time (OVAT) approaches to capture variable interactions and reduce resource use .
- Data validation : Cross-reference spectroscopic data with PubChem or peer-reviewed crystallographic databases to confirm structural assignments .
- Collaborative frameworks : Engage with computational chemists and process engineers early in project planning to align synthesis goals with scalable methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
